氧化铁(III)钛

描述

Iron(III) Titanium Oxide, also known as Iron(III) titanate, is a compound that has the linear formula Fe2TiO5 . It is generally available in nanopowder form . This compound is used in various applications including electronics, ceramics, and batteries . It is also employed as a pigment in the production of ceramics, paints, and coatings due to its dark color and unique optical properties .

Synthesis Analysis

Iron(III) Titanium Oxide can be synthesized through sol-gel deposition and polycondensation reactions . In recent years, many researchers have focused on green methods for the synthesis of Titanium dioxide nanoparticles. The phytochemicals present in natural extracts participate as capping agents or templates for the stabilization of crystalline phases and size control of the nanoparticles produced .Molecular Structure Analysis

The molecular structure of Iron(III) Titanium Oxide is complex and depends on the specific synthesis method employed. The atomistic thermodynamics methods and density functional theory calculations are often used to investigate the ionic diffusion and vacancy formation during the oxidation and reduction process .Chemical Reactions Analysis

Iron(III) Titanium Oxide participates in various chemical reactions. For instance, it has been observed that the incorporation of nanostructured metal oxides with a polyester matrix leads to interesting properties . In addition, Iron(III) Titanium Oxide is involved in redox reactions, which are critical for its applications in energy conversion systems .Physical And Chemical Properties Analysis

Iron(III) Titanium Oxide is a gray powder with a molecular weight of 239.55 g/mol . It is insoluble in water . The different crystalline forms of iron oxide have found fertile ground in the field of nanotechnology, and therefore, became popular among researchers who have proven a wide variety of biomedicine, electronics, construction, environmental remediation, and energy harvesting applications .科学研究应用

Medical Applications

Iron oxide nanoparticles, which include Iron Titanium Oxide, have been extensively used in medical applications due to their remarkable properties, such as superparamagnetism, size, and the possibility of receiving a biocompatible coating . These applications include:

- Magnetic Resonance Imaging (MRI) : Iron oxide nanoparticles enhance the contrast in MRI scans, improving the visibility of internal structures in the body .

- Cell Separation and Detection : The magnetic properties of these nanoparticles can be used to separate and detect specific types of cells .

- Tissue Repair : Iron oxide nanoparticles can be used in the repair of damaged tissues .

- Magnetic Hyperthermia : This is a form of cancer treatment where iron oxide nanoparticles are used to generate heat to kill cancer cells .

- Drug Delivery : Iron oxide nanoparticles can be used as carriers to deliver drugs to specific locations in the body .

Environmental Remediation

Iron-based oxides, including Iron Titanium Oxide, have been investigated for various applications in environmental remediation due to their tunable optical, electronic, and magnetic properties .

Catalysis

Iron-based oxides are also used in catalysis due to their unique chemical properties .

Energy Harvesting and Storage Devices

Iron-based oxides are used in energy harvesting and storage devices . Their unique properties make them suitable for use in batteries and supercapacitors.

Magnetic Recording and Data Storage Devices

Iron oxide nano-composites, including Iron Titanium Oxide, have potential applications in areas such as magnetic recording and magnetic data storage devices .

Wastewater Treatment

Iron oxide nano-composites are used in wastewater treatment processes . They can help remove pollutants from water, making it safer for use.

Bioseparation

Iron oxide nano-composites can be used in bioseparation processes . This involves the separation of specific biological molecules from a mixture, which is crucial in many areas of biotechnology and medicine.

Aerospace Applications

While the specific use of Iron Titanium Oxide in aerospace applications is not mentioned, Titanium-based alloys, which could potentially include Iron Titanium Oxide, are known for their high strength-to-weight ratio, corrosion resistance, and excellent high-temperature performance . These properties make them ideal for use in various aerospace applications.

未来方向

The future of Iron(III) Titanium Oxide looks promising, especially in the field of energy storage. For instance, aqueous titanium redox flow batteries have been identified as having state-of-the-art and future potential . Moreover, the recent discovery of oxygen substitution in carbide MXenes opens up new possibilities for high energy density aqueous Redox Flow Batteries systems .

作用机制

Iron titanium oxide, also known as iron(III) titanium oxide or ilmenite, is a compound of great importance due to its remarkable properties and wide range of applications .

Target of Action

Iron titanium oxide primarily targets environmental and energy applications. It is used frequently for the photodegradation of organic molecules and water splitting for hydrogen generation . It is also used in the production of titanium dioxide, which finds applications in paints, printing inks, fabrics, plastics, paper, sunscreen, food, and cosmetics .

Mode of Action

Iron titanium oxide exhibits remarkable catalytic and distinctive semiconducting properties . As a strong oxidizing agent with a large surface area, it demonstrates high photocatalytic activities . The compound’s interaction with its targets leads to changes such as the degradation of organic molecules and the splitting of water molecules to generate hydrogen .

Biochemical Pathways

Iron titanium oxide impacts the biogeochemical cycling of iron, expanding our knowledge of iron oxidation and reduction processes and the biochemical mechanisms associated with electron transport . Abnormalities in iron-containing proteins and iron metabolic pathways can lead to an array of diseases .

Pharmacokinetics

The pharmacokinetics of iron titanium oxide nanoparticles are crucial for their use in biomedical applications . Factors such as size, charge, and coating molecules can be effectively tuned to control the in vivo pharmacokinetics and biodistribution of the nanoparticles .

Result of Action

The action of iron titanium oxide results in the purification and disinfection of wastewater, self-cleaning coatings for buildings in urban areas, and the production of hydrogen by splitting water . In the biomedical field, iron titanium oxide nanoparticles have shown potential for use as drug carriers .

Action Environment

The action, efficacy, and stability of iron titanium oxide are influenced by environmental factors. For instance, the compound’s photocatalytic activities are enhanced under UV light . Additionally, the compound’s properties can be affected by the physiological environment, with factors such as pH and temperature playing a role .

属性

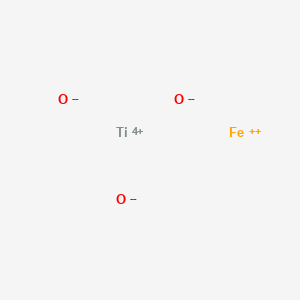

IUPAC Name |

iron(2+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHCHOCBAJSEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014197 | |

| Record name | Iron titanium oxide (FeTiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron titanium oxide | |

CAS RN |

12789-64-9, 12022-71-8 | |

| Record name | Iron titanium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron titanium oxide (FeTiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron titanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。